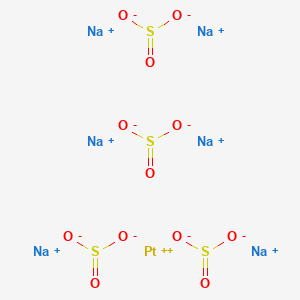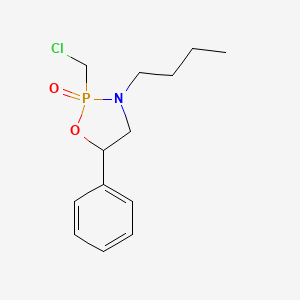
Ferrocene, (1-((((methylamino)carbonyl)oxy)imino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene is a ferrocene derivative known for its unique structure and potential applications in various fields. Ferrocene itself is a well-known organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom. The addition of the (1-((((Methylamino)carbonyl)oxy)imino)ethyl) group to ferrocene introduces new chemical properties and reactivity, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene typically involves the reaction of ferrocene with appropriate reagents to introduce the (1-((((Methylamino)carbonyl)oxy)imino)ethyl) group. One common method involves the reaction of ferrocene with methyl isocyanate and hydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for (1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Substitution: The (1-((((Methylamino)carbonyl)oxy)imino)ethyl) group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene typically yields ferrocenium derivatives, while substitution reactions can produce a wide range of functionalized ferrocenes.
Applications De Recherche Scientifique
(1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organometallic compounds and as a catalyst in various reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of (1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene involves its interaction with molecular targets and pathways. The ferrocene core can undergo redox reactions, influencing the electronic properties of the compound. The (1-((((Methylamino)carbonyl)oxy)imino)ethyl) group can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-((Amino)carbonyl)oxy)ethyl)ferrocene: Similar structure but lacks the methylamino group.
(1-((Methylamino)carbonyl)oxy)ethyl)ferrocene: Similar structure but lacks the imino group.
(1-((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene: Similar structure but with different substituents on the ferrocene core.
Uniqueness
(1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene is unique due to the presence of both the (1-((((Methylamino)carbonyl)oxy)imino)ethyl) group and the ferrocene core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
74006-13-6 |
|---|---|
Formule moléculaire |
C14H16FeN2O2 |
Poids moléculaire |
300.13 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-(1-cyclopenta-2,4-dien-1-ylideneethylamino)oxy-N-methylmethanimidate;iron(2+) |
InChI |
InChI=1S/C9H12N2O2.C5H5.Fe/c1-7(8-5-3-4-6-8)11-13-9(12)10-2;1-2-4-5-3-1;/h3-6,11H,1-2H3,(H,10,12);1-5H;/q;-1;+2/p-1 |
Clé InChI |
BLFXVFUNSQWVEX-UHFFFAOYSA-M |
SMILES canonique |
CC(=C1C=CC=C1)NOC(=NC)[O-].[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


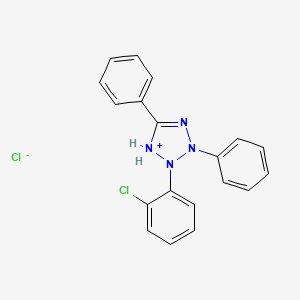
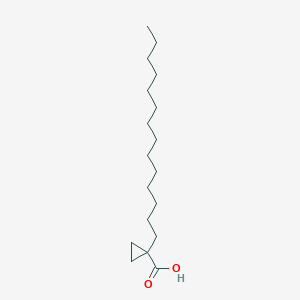


![4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14466937.png)


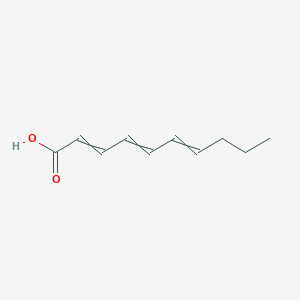
![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)
